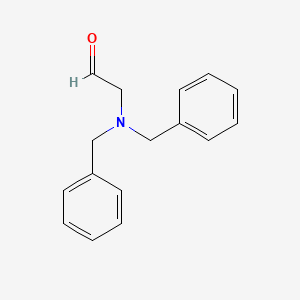

2-(DIBENZYLAMINO)ACETALDEHYDE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dibenzylamino)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,12H,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCONNEJVIXCBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545236 | |

| Record name | (Dibenzylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106889-84-3 | |

| Record name | (Dibenzylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Alpha Amino Aldehydes As Chiral Building Blocks

Alpha-amino aldehydes are highly valued as chiral building blocks in stereocontrolled organic synthesis. scholaris.ca Their importance stems from their ready availability in both enantiomeric forms, often derived from natural sources, and their versatility due to the presence of both a formyl group and a protected amino group. This dual functionality allows for a wide array of chemical transformations, making them key intermediates in the synthesis of biologically active compounds. scholaris.ca

The stereochemical outcome of reactions involving α-amino aldehydes, particularly nucleophilic additions, can be precisely controlled by the choice of the protecting group on the nitrogen atom. scholaris.ca The N,N-dibenzyl group is a prominent example of such a protecting group in the class of N,N-disubstituted α-amino aldehydes. scholaris.ca The use of these chiral building blocks is well-documented for their role in constructing 1,2-amino alcohol motifs with defined stereochemistry. scholaris.ca However, the inherent instability of α-amino aldehydes, which are prone to racemization, presents a significant challenge. organicchemistry.eu Recent research has focused on developing methods for the in situ generation of enantioenriched α-amino aldehydes to overcome this limitation. organicchemistry.eu

The synthetic utility of α-amino aldehydes is extensive. They serve as precursors for a variety of important molecules, including diamines and amino alcohols. Furthermore, peptide derivatives that incorporate an α-amino aldehyde unit have shown potential as potent inhibitors of various proteases, indicating their relevance in medicinal chemistry for developing new therapeutic agents.

Historical Context of N,n Dibenzylamino Aldehyde Utility in Complex Molecule Construction

Stereoselective Preparation of Enantiopure this compound

The synthesis of enantiomerically pure this compound is a critical process for the creation of complex chiral molecules. Various methods have been developed to achieve high stereoselectivity, primarily deriving from natural α-amino acids or through asymmetric synthesis techniques.

Derivation from Natural Alpha-Amino Acids

A prevalent and effective strategy for synthesizing enantiopure this compound and its analogues involves the modification of naturally occurring α-amino acids. orgsyn.org This approach leverages the inherent chirality of the starting materials to produce the desired enantiomer of the target aldehyde.

A general and widely applicable protocol for converting natural α-amino acids into N,N-dibenzyl-protected α-amino aldehydes involves a three-step sequence: N,N-dibenzylation, reduction of the carboxylic acid, and subsequent oxidation of the resulting alcohol. orgsyn.orgscholaris.ca

The process typically begins with the exhaustive benzylation of the amino acid. For instance, treating an amino acid like L-phenylalanine with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate and sodium hydroxide (B78521) leads to the formation of the corresponding benzyl N,N-dibenzylamino ester. orgsyn.org

This ester is then reduced to the corresponding N,N-dibenzylamino alcohol. orgsyn.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). An alternative route that avoids LiAlH4 involves the N-benzylation of the commercially available amino alcohol. orgsyn.org

The final step is the oxidation of the N,N-dibenzylamino alcohol to the desired aldehyde. The Swern oxidation is a frequently employed method for this conversion. orgsyn.orgacs.org This reaction utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then oxidizes the alcohol to the aldehyde. orgsyn.org The reaction is typically performed at low temperatures (e.g., -78 °C) and quenched with a base like triethylamine (B128534). orgsyn.org This method is known for its mild conditions and high yields, minimizing racemization of the chiral center. orgsyn.org An alternative to the classical Swern oxidation uses 2,4,6-trichloro Current time information in Bangalore, IN.acs.orgresearchgate.nettriazine (TCT) to activate DMSO, which is a safer and more cost-effective option. organic-chemistry.org

It is important to note that N,N-dibenzylamino aldehydes are generally stable and can be isolated, in contrast to the more labile N-tert-butoxycarbonyl (Boc)-protected analogues which require handling at low temperatures. orgsyn.org However, for subsequent reactions, it is often best to use the crude aldehyde promptly. orgsyn.org

Table 1: Key Reactions in the Synthesis from Alpha-Amino Acids

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N,N-Dibenzylation | Benzyl bromide, K₂CO₃, NaOH, reflux | Benzyl N,N-dibenzylamino ester |

| 2 | Reduction | LiAlH₄, diethyl ether, 0°C to room temp. | N,N-Dibenzylamino alcohol |

| 3 | Oxidation (Swern) | Oxalyl chloride, DMSO, CH₂Cl₂, -78°C; then triethylamine | This compound |

Phenylalanine: L-phenylalanine is a common starting material for the synthesis of (S)-2-(N,N-dibenzylamino)-3-phenylpropanal. orgsyn.org The synthesis follows the general benzylation, reduction, and oxidation sequence. The resulting aldehyde is a valuable chiral building block in organic synthesis. orgsyn.orgresearchgate.net

L-Glutamic Acid: L-glutamic acid can be transformed into the corresponding γ-aldehyde, 2-dibenzylamino-5-oxopentanoic acid benzyl ester. researchgate.netthieme-connect.com This conversion also employs a three-step process starting with the complete benzylation of L-glutamic acid. researchgate.net This is followed by the selective reduction of the γ-ester to the alcohol using diisobutylaluminium hydride (DIBAL-H). researchgate.net The final step is a Swern oxidation to yield the aldehyde. researchgate.net This procedure provides the aldehyde in good yield over the three steps. researchgate.net

Benzylation, Reduction, and Oxidation Sequences (e.g., Swern Oxidation)

Enantioselective Synthesis via Alpha-Alkylation of Dibenzylamino-acetaldehyde-SAMP-hydrazone

An alternative to using natural amino acids is the asymmetric α-alkylation of hydrazones, a method pioneered by Corey and Enders. wikipedia.org This strategy allows for the enantioselective synthesis of α-substituted aldehydes and ketones. wikipedia.orggrafiati.com

The process involves the reaction of an aldehyde or ketone with a chiral auxiliary, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. wikipedia.orgmit.edu Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. wikipedia.orgnih.gov This intermediate then reacts with an electrophile, such as an alkyl halide, in a highly stereoselective manner. wikipedia.org The stereochemistry of the newly formed chiral center is controlled by the chiral auxiliary. nih.gov Finally, the aldehyde or ketone is liberated from the hydrazone, typically by ozonolysis or hydrolysis, to yield the enantiomerically enriched product. wikipedia.org

Specifically, enantioselective synthesis of differently protected 1,2-diamines has been achieved through the α-alkylation of dibenzylamino-acetaldehyde-SAMP-hydrazone. lookchem.comrwth-aachen.de This demonstrates the utility of the SAMP/RAMP hydrazone method for creating complex chiral structures.

Enantioselective Synthesis of Syn- and Anti-2,3-Diamino Esters via Enolate Addition to Sulfinimines

The asymmetric addition of enolates to sulfinimines (N-sulfinyl imines) provides a powerful method for the synthesis of enantiopure vicinal diamines. acs.orgtemple.eduacs.org This approach allows for the controlled formation of both syn- and anti-2,3-diamino esters. acs.orgresearchgate.net

In this methodology, a lithium enolate of a glycine (B1666218) derivative, such as N-(diphenylmethylene)glycine ethyl ester, is added to an enantiopure sulfinimine. acs.org The stereochemical outcome of the reaction can be influenced by the reaction conditions. For example, in the absence of water, the addition of an excess of the lithium enolate to the sulfinimine typically yields the syn-2,3-diamino ester. acs.orgresearchgate.net Conversely, the presence of water can favor the formation of the anti-2,3-diamino ester. acs.orgresearchgate.net These diamino esters are valuable precursors for various nitrogen-containing compounds.

Synthesis of Related N,N-Dibenzylamino Aldehydes

The synthetic principles applied to this compound can be extended to a broader range of related N,N-dibenzylamino aldehydes. acs.org These aldehydes are significant as chiral building blocks in a variety of carbon-carbon bond-forming reactions. orgsyn.org

The general approach of starting from α-amino acids has been successfully applied to a wide array of natural amino acids, including alanine, valine, leucine, isoleucine, lysine, serine, threonine, ornithine, and tryptophan, to produce the corresponding N,N-dibenzyl-protected α-amino aldehydes. orgsyn.org The use of the enantiomers of these natural amino acids allows for the preparation of the R-configured N,N-dibenzyl-protected α-amino aldehydes. orgsyn.org

Furthermore, N,N-dibenzylamino aldehydes and ketones have been synthesized from precursors other than α-amino acids, highlighting the versatility of synthetic routes to this class of compounds. orgsyn.org One-pot tandem reduction-olefination processes have also been developed for the synthesis of allylic amines from N-protected α-amino esters, which proceed through an intermediate aldehyde that is not isolated. beilstein-journals.org

(2R,3S)-2-(Dibenzylamino)-3,4-epoxybutanal

The synthesis of (2R,3S)-2-(dibenzylamino)-3,4-epoxybutanal, a specific analogue of this compound, has been reported as part of the synthesis of more complex molecular structures. One reported pathway involves the transformation of (-)-(2S, 3S,1'S)-3-[1'-hydroxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane. researchgate.net This precursor undergoes a series of reactions, including a benzoylation step followed by subsequent transformations that lead to the formation of the target epoxybutanal. researchgate.net

The synthesis of the precursor, (-)-(2S, 3S,1'S)-3-[1'-hydroxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane, can be achieved from cis-4-benzyloxy-2,3-epoxybutanol through a multi-step process that includes enzymatic kinetic resolution, tosylation, dibenzylamination, and an organometallic base-promoted enantioselective rearrangement. researchgate.net

A crucial step in forming the aldehyde from a precursor alcohol is typically an oxidation reaction. The Swern oxidation is a well-established method for this transformation under mild conditions. wikipedia.orgalfa-chemistry.com

Table 1: Illustrative Synthetic Data for a Precursor to (2R,3S)-2-(Dibenzylamino)-3,4-epoxybutanal

| Step | Reactant | Reagents/Conditions | Product |

| 1 | (-)-(2S, 3S,1'S)-3-[1'-hydroxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane | 1. Butyllithium, THF, -75 °C2. Benzoyl chloride | (-)-(2S,3S,1'S)-3-[1'-benzoyloxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane |

This table illustrates a key step in the synthetic sequence towards the target compound as described in the literature. researchgate.netresearchgate.net

(S)-2-(Dibenzylamino)propanal

A well-documented method for the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes is through the Swern oxidation of the corresponding N,N-dibenzylamino alcohols. orgsyn.org This approach has been successfully applied to the synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal and can be adapted for (S)-2-(Dibenzylamino)propanal. orgsyn.org The synthesis starts from the readily available amino acid, L-alanine, which is first converted to the corresponding N,N-dibenzylamino alcohol.

The initial step involves the N-benzylation of L-alaninol ((S)-2-aminopropan-1-ol), which can be obtained by the reduction of L-alanine. google.com The resulting (S)-2-(dibenzylamino)propan-1-ol is then subjected to a Swern oxidation to yield the target aldehyde, (S)-2-(Dibenzylamino)propanal. orgsyn.orgfigshare.com

The Swern oxidation protocol involves the activation of DMSO with oxalyl chloride at low temperatures (typically -78 °C) in a suitable solvent like dichloromethane. The alcohol is then added, followed by a hindered base such as triethylamine to facilitate the elimination reaction that forms the aldehyde. orgsyn.orglibretexts.org

Table 2: Synthesis of (S)-2-(Dibenzylamino)propanal via Swern Oxidation

| Step | Starting Material | Reagents | Conditions | Product | Yield |

| 1 | (S)-2-(Dibenzylamino)propan-1-ol | 1. Oxalyl chloride, DMSO, CH₂Cl₂ 2. Triethylamine | -78 °C to room temperature | (S)-2-(Dibenzylamino)propanal | High |

This table outlines the general procedure for the Swern oxidation adapted for the synthesis of (S)-2-(Dibenzylamino)propanal based on established protocols. orgsyn.org

Chemical Reactivity and Transformations of 2 Dibenzylamino Acetaldehyde

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for aldehydes and ketones. ncert.nic.inlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.inlibretexts.orglibretexts.org The reactivity of the carbonyl group in 2-(dibenzylamino)acetaldehyde is influenced by both electronic and steric factors. ncert.nic.in

Diastereoselective Aldol (B89426) Additions

The aldol addition is a powerful carbon-carbon bond-forming reaction that combines two carbonyl compounds to create a β-hydroxy carbonyl compound, known as an aldol. wikipedia.org When applied to chiral aldehydes like this compound, the reaction can proceed with high diastereoselectivity, allowing for the controlled formation of new stereocenters.

Enolates, which are the conjugate bases of carbonyl compounds, act as nucleophiles in aldol reactions. ucsb.edumasterorganicchemistry.combrainkart.com The addition of an enolate to the carbonyl carbon of this compound is a key step in the synthesis of various complex molecules. The stereochemical course of this addition is highly dependent on the reaction conditions and the nature of the enolate. wiley-vch.deresearchgate.net

Boron-mediated aldol reactions of chiral α-(N,N-dibenzylamino) ketones with aldehydes can be controlled to produce stereodefined products. researchgate.net For instance, the use of dicyclohexylboron chloride in the aldol reaction of a chiral ethyl ketone can lead to high stereoselectivity for the 1,2-anti-2,4-anti isomer. researchgate.net Similarly, aldol reactions involving the sodium enolates of α-(N,N-dibenzylamino) ethyl ketones have been shown to proceed with high diastereoselectivity, yielding the syn adduct. researchgate.net This stereocontrol is often rationalized by invoking an open transition state model. researchgate.net

The following table summarizes the diastereoselectivity observed in aldol reactions of enolates with α-(N,N-dibenzylamino) ketones, which are structurally related to this compound.

| Enolate Source | Aldehyde | Reagent | Major Diastereomer | Diastereomeric Ratio |

| α-(N,N-dibenzylamino) ethyl ketone | Various | Sodium Base | syn | High |

| Chiral α-(N,N-dibenzylamino) ethyl ketone | Various | c-Hex₂BCl | 1,2-anti-2,4-anti | >94% |

| α'-benzoyloxy ketone | Various | c-Hex₂BCl / Me₂NEt | anti | 97-99.5% ds |

The stereochemical outcome of aldol reactions is often governed by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu In this model, the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde, organizing the transition state and dictating the facial selectivity of the nucleophilic attack. The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines whether the syn or anti aldol adduct is formed. harvard.edu

For boron enolates derived from N-acyloxazolidinones, a chelated transition state is often invoked, which must break apart for the aldol reaction to proceed via a Zimmerman-Traxler-like transition state. uwindsor.ca The stereoselectivity is exceptionally high in these cases. uwindsor.ca The geometry of the enolate, whether (E) or (Z), also plays a crucial role in determining the stereochemistry of the product. harvard.edu

In the context of α-amino aldehydes, chelation control is a significant factor. The dibenzylamino group can chelate with a Lewis acid, directing the incoming nucleophile to a specific face of the aldehyde. This chelation-controlled addition often leads to the syn product. ull.es Conversely, non-chelating conditions can favor the formation of the anti product. ull.es

Enolate Additions to the Carbonyl Center

Cyanation Reactions

Cyanation, the addition of a cyanide group, is another important nucleophilic addition reaction of aldehydes. It leads to the formation of cyanohydrins (α-hydroxy nitriles), which are versatile synthetic intermediates. thieme-connect.de

Trimethylsilyl cyanide (TMSCN) is a widely used reagent for the cyanation of aldehydes due to its relative safety and high reactivity in the presence of a catalyst. thieme-connect.desci-hub.se The reaction of this compound with TMSCN, typically catalyzed by a Lewis acid, yields a silylated cyanohydrin.

The choice of Lewis acid catalyst can significantly influence the diastereoselectivity of the addition of TMSCN to chiral α-dibenzylamino aldehydes. researchgate.net For example, zinc iodide has been shown to provide higher stereoselectivity than magnesium chloride in these reactions. researchgate.net The stereochemistry of the addition of TMSCN to α-(dibenzylamino) aldehydes is controlled by the nature of the Lewis acid catalyst, with some favoring the syn-diastereomer and others the anti-diastereomer. thieme-connect.de

A study on the addition of TMSCN to α-dibenzylamino aldehydes derived from various L-amino acids demonstrated that zinc iodide as a catalyst favored the formation of the anti silylethers. researchgate.net

The following table shows the effect of the Lewis acid catalyst on the stereoselectivity of the addition of TMSCN to chiral α-dibenzylamino aldehydes.

| Aldehyde | Lewis Acid Catalyst | Major Diastereomer |

| Chiral α-dibenzylamino aldehyde | Zinc Iodide | anti |

| Chiral α-dibenzylamino aldehyde | Magnesium Chloride | Lower stereoselectivity |

| Chiral α-dibenzylamino aldehyde | Titanium(IV) chloride | syn (chelation control) |

| Chiral α-dibenzylamino aldehyde | Boron trifluoride | anti |

The cyanohydrins formed from the cyanation of this compound are valuable precursors for the synthesis of enantiopure β-amino-α-hydroxy acids. researchgate.netresearchgate.net These compounds are important building blocks for the synthesis of peptides and other biologically active molecules. acs.orghilarispublisher.com

The synthesis involves the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. Chiral α-dibenzylamino aldehydes react with diethylaluminum cyanide to produce anti-β-dibenzylamino-α-hydroxycyanides as the major diastereomers with good diastereomeric excesses. researchgate.net Subsequent hydrolysis of these nitrile derivatives provides access to enantiopure β-amino-α-hydroxy acids. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of compounds like statine. researchgate.net

Addition of Trimethylsilyl Cyanide (TMSCN) for Cyanohydrin Formation

Imination and Condensation Reactions

The aldehyde group in this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This process is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting imines and their corresponding protonated forms, iminium ions, are key intermediates for further chemical transformations.

The reaction of this compound with primary amines leads to the formation of α-amino aldimines. These compounds contain a C=N double bond adjacent to a carbon atom bearing the dibenzylamino group. The formation of these aldimines is a crucial first step for a variety of subsequent reactions, enabling the construction of more complex nitrogen-containing molecules. The stability of the resulting imine can vary, with those derived from aromatic amines often being more stable than those from aliphatic amines. nrochemistry.com

For instance, N,N-dibenzylamino aldehydes can be reacted with primary amines like p-anisidine (B42471) in the presence of molecular sieves to yield the corresponding aldimines in high yields. beilstein-journals.org This transformation is fundamental for activating the α-carbon for subsequent nucleophilic attacks.

The iminium ions generated from the protonation of α-amino aldimines are highly reactive electrophiles. This enhanced reactivity is central to their utility in various synthetic methodologies, including diastereoselective additions and multicomponent reactions.

A notable application of aldimines derived from N,N-dibenzylamino aldehydes is their conversion to α-amino aziridines. This is achieved through a diastereoselective methylene (B1212753) transfer reaction. The aldimine is reacted with a sulfur ylide, which facilitates the transfer of a methylene group to the C=N bond, forming the three-membered aziridine (B145994) ring. beilstein-journals.org This reaction is highly stereoselective, with the stereochemistry of the starting chiral α-amino aldehyde directing the stereochemical outcome of the aziridination. The resulting chiral aziridines are versatile intermediates for the synthesis of various nitrogen-containing compounds. beilstein-journals.orgnih.gov

Table 1: Diastereoselective Synthesis of α-Amino Aziridines This table illustrates the diastereoselectivity achieved in the methylene transfer reaction to aldimines derived from N,N-dibenzylamino aldehydes.

| Aldehyde Precursor (N,N-dibenzylamino aldehyde) | Amine for Imine Formation | Methylene Transfer Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (S)-2-(Dibenzylamino)propanal | p-Anisidine | Dimethylsulfonium methylide | High (not specified) | beilstein-journals.org |

| (S)-2-(Dibenzylamino)-3-phenylpropanal | p-Anisidine | Dimethylsulfonium methylide | High (not specified) | beilstein-journals.org |

Subsequent Reactivity of Iminium Intermediates

Multicomponent Reactions Involving Iminium Ions (e.g., with Isocyanides)

Iminium ions derived from this compound are excellent electrophiles for multicomponent reactions (MCRs), particularly those involving isocyanides. The Ugi and Passerini reactions are prominent examples. wikipedia.orgambeed.com

In the Ugi four-component reaction (U-4CR) , an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide. wikipedia.org Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) yield the final product. wikipedia.org The use of N-Boc-α-amino aldehydes in Ugi-type reactions has been shown to be efficient, producing complex peptide-like structures in moderate to high yields. nih.gov

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org The mechanism can be either concerted or ionic, depending on the solvent. wikipedia.org

These MCRs are highly convergent and atom-economical, allowing for the rapid generation of diverse molecular scaffolds from simple starting materials. sorbonne-universite.frmdpi.com

Table 2: Examples of Ugi and Passerini Reaction Products This table showcases the types of products that can be synthesized through multicomponent reactions involving iminium intermediates.

| Reaction Type | Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Type | Yield | Reference |

| Ugi (5C-4CR) | N-Boc-L-phenylalaninal | L-Phenylalanine | - | tert-Butyl isocyanide | Dipeptide-like | 72% | nih.gov |

| Ugi (5C-4CR) | N-Boc-L-phenylalaninal | L-Leucine | - | tert-Butyl isocyanide | Dipeptide-like | 68% | nih.gov |

| Passerini (3CR) | Benzaldehyde | - | Acetic Acid | Benzyl (B1604629) isocyanide | α-Acyloxy amide | - | acs.org |

| Passerini (3CR) | m-Anisaldehyde | - | Benzoic Acid | Cyclohexyl isocyanide | α-Acyloxy amide | 72% | acs.org |

Reactions with Dialkyl Acetylenedicarboxylates and Primary Amines

The iminium ion derived from this compound can also participate in three-component reactions with primary amines and dialkyl acetylenedicarboxylates. These reactions typically proceed via an initial Michael addition of the primary amine to the acetylenedicarboxylate, followed by reaction with the aldehyde. indexacademicdocs.orgscispace.com This sequence can lead to the formation of highly functionalized heterocyclic compounds, such as furanone derivatives, in a domino fashion. indexacademicdocs.orgscispace.com The specific products formed depend on the reaction conditions and the nature of the reactants.

Olefination Reactions

The aldehyde functionality of this compound allows for its conversion to alkenes through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods employed for this transformation. wikipedia.orgorganic-chemistry.org These reactions are crucial for carbon-carbon double bond formation with high control over the location of the new bond. wikipedia.org

A one-pot tandem reduction-olefination process has been developed for N-protected α-amino esters, which are precursors to the corresponding aldehydes. This method avoids the isolation of the often-unstable α-amino aldehyde. beilstein-journals.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally lead to (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) predominantly form (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically shows a strong preference for the formation of (E)-alkenes, especially with stabilized phosphonates. organic-chemistry.orgwikipedia.org The stereoselectivity can be influenced by the reaction conditions, including the base, solvent, and the steric bulk of the phosphonate ester groups. harvard.eduorganicchemistrydata.org

Table 3: Stereoselectivity in Olefination Reactions of α-Amino Aldehyde Derivatives This table summarizes the typical stereochemical outcomes for Wittig and Horner-Wadsworth-Emmons reactions.

| Reaction Type | Reagent Type | Typical Product Isomer | Factors Influencing Selectivity | Reference |

| Wittig | Stabilized Ylide | (E)-alkene | Electron-withdrawing group on ylide | wikipedia.orgorganic-chemistry.org |

| Wittig | Non-stabilized Ylide | (Z)-alkene | Alkyl or aryl group on ylide, absence of lithium salts | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate | (E)-alkene | Reaction conditions (base, solvent), structure of phosphonate | organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons (Still-Gennari modification) | Electron-withdrawing phosphonates | (Z)-alkene | Use of non-coordinating cations (e.g., K+ with 18-crown-6) | nrochemistry.com |

Wittig and Wittig-Horner Reactions for Alpha,Beta-Unsaturated Systems

The aldehyde functionality of this compound is a key site for carbon-carbon bond formation, readily undergoing olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions to produce α,β-unsaturated systems. These reactions are fundamental in organic synthesis for the creation of alkenes with control over stereochemistry.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. wikipedia.orgpressbooks.pubbeilstein-journals.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides, where the R group on the ylide is an alkyl or H, generally lead to the formation of (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides, which contain an electron-withdrawing group (EWG) such as an ester or ketone, are less reactive and typically afford the (E)-alkene as the major product. organic-chemistry.org For this compound, a plausible reaction with a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate would be expected to yield the corresponding (E)-α,β-unsaturated ester.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, offering excellent stereoselectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com The phosphonate carbanions are generally more nucleophilic than stabilized Wittig reagents and can react with a wide range of aldehydes. wikipedia.org The reaction of this compound with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a suitable base like sodium hydride, would be anticipated to furnish the (E)-α,β-unsaturated ester with high selectivity. A closely related compound, (S)-2-dibenzylamino-propionaldehyde, has been noted to participate in both Wittig and HWE reactions. smolecule.com

Below is a hypothetical data table illustrating the potential outcomes of these reactions with this compound, based on the general principles of the Wittig and HWE reactions.

| Reaction Type | Reagent | Proposed Product | Expected Major Isomer |

| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 4-(dibenzylamino)but-2-enoate | (E)-isomer |

| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate / NaH | Ethyl 4-(dibenzylamino)but-2-enoate | (E)-isomer |

Cyclization Reactions

The structure of this compound and its derivatives provides a versatile scaffold for the synthesis of various cyclic and polycyclic compounds, particularly nitrogen-containing heterocycles. These transformations often proceed through acid-catalyzed or intramolecular pathways.

A notable transformation of this compound derivatives is the acid-catalyzed double-cyclization of its dialkyl acetals. This reaction provides a direct route to complex, bridged tetracyclic systems. Specifically, treatment of N,N-dibenzylaminoacetaldehyde dialkyl acetals with a strong acid, such as perchloric acid, has been shown to yield 7,12-dihydro-5H-6,12-methanodibenz(c,f)azocines. researchgate.netresearchgate.netbeilstein-journals.org This transformation is a type of intramolecular Friedel-Crafts reaction, where the electron-rich benzyl groups of the dibenzylamino moiety are attacked by an electrophilic species generated from the acetal (B89532) under acidic conditions. The reaction proceeds through a double cyclization, forming two new rings and a bridged structure in a single synthetic step. researchgate.netbeilstein-journals.org

The efficiency and outcome of this reaction can be influenced by the specific acid catalyst and reaction conditions employed. The use of N,N-dibenzylaminoacetaldehyde dialkyl acetals in Pomeranz-Fritsch-type double cyclization reactions is a key strategy for the synthesis of these dihydromethanodibenzoazocine frameworks. beilstein-journals.org

| Substrate | Acid Catalyst | Product | Reference(s) |

| N,N-Dibenzylaminoacetaldehyde dialkyl acetal | Perchloric Acid | 7,12-Dihydro-5H-6,12-methanodibenz(c,f)azocine | researchgate.net, researchgate.net |

| N,N-Dibenzylaminoacetaldehyde dialkyl acetal | Trifluoroacetic Acid | Dibenzo[c,f]-1-azabicyclo[3.3.1]nonane derivatives | researchgate.net |

The structural features of this compound make it a promising precursor for various intramolecular cyclization reactions to generate a wide array of heterocyclic compounds. openmedicinalchemistryjournal.comnih.gov While specific examples with this exact starting material are not extensively documented in the reviewed literature, its reactivity can be inferred from established synthetic methodologies.

One plausible pathway is the Pictet-Spengler reaction , a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgmdpi.com To utilize this compound in such a reaction, it would first need to be converted into a suitable β-arylethylamine derivative. For instance, one of the benzyl groups could be replaced with a phenethyl group. The remaining aldehyde functionality, or a derivative thereof, could then participate in the acid-catalyzed cyclization onto the aromatic ring to form a tetrahydroisoquinoline or a related heterocyclic system. The Pictet-Spengler reaction is a powerful tool for the synthesis of alkaloids and other pharmacologically relevant molecules. wikipedia.orgmdpi.comresearchgate.net

Another potential intramolecular cyclization is a Mannich-type reaction . The classical Mannich reaction is a three-component condensation involving an amine, an aldehyde, and a compound with an active hydrogen. organic-chemistry.orgwikipedia.org An intramolecular variant could be envisioned where the this compound molecule itself provides both the amine and aldehyde components, and the third component would be a tethered nucleophile. More directly, the aldehyde group can react with the amine to form an iminium ion, which is a key intermediate in the Mannich reaction. wikipedia.org This electrophilic iminium ion could then be attacked by a suitable intramolecular nucleophile, such as one of the benzyl groups, to initiate cyclization. The feasibility of such a reaction would depend on the activation of the aromatic ring and the length and nature of the tether connecting the nucleophile.

The following table outlines hypothetical intramolecular cyclization pathways for derivatives of this compound.

| Reaction Type | Required Substrate Modification | Potential Heterocyclic Product |

| Pictet-Spengler Reaction | Conversion to a β-arylethylamine derivative | Tetrahydroisoquinoline derivative |

| Intramolecular Mannich Reaction | Tethering of a suitable nucleophile | Nitrogen-containing polycycle |

Stereochemical Aspects and Asymmetric Applications in Organic Synthesis

Role of the Dibenzylamino Protecting Group in Stereocontrol

The dibenzylamino group is not merely a placeholder for a primary amine; it actively participates in directing the stereochemical course of reactions. This protecting group's steric bulk and potential for chelation control are instrumental in achieving high levels of diastereoselectivity. scilit.comorgsyn.org In reactions involving nucleophilic addition to the aldehyde, the dibenzylamino group can effectively shield one face of the molecule, compelling the incoming nucleophile to attack from the less hindered direction. This steric influence is a key factor in the predictable formation of one diastereomer over another.

Furthermore, under specific conditions, particularly with Lewis acidic reagents, the nitrogen atom of the dibenzylamino group can coordinate with the metal center, forming a rigid chelate structure. orgsyn.org This chelation control can lead to a reversal of diastereoselectivity compared to non-chelating conditions, offering a powerful tool for accessing complementary stereochemical outcomes. orgsyn.org The removal of the dibenzyl groups, typically through hydrogenolysis using catalysts like Pearlman's catalyst, proceeds readily to unveil the primary amine functionality in the final product. orgsyn.org

Diastereoselective Reactions of N,N-Dibenzylamino Aldehydes

N,N-Dibenzylamino aldehydes, including 2-(dibenzylamino)acetaldehyde, are versatile substrates in a wide array of diastereoselective carbon-carbon bond-forming reactions. orgsyn.orgacs.org These reactions are fundamental to the construction of the carbon skeletons of complex target molecules with precise stereochemical control.

One of the most significant applications is in aldol (B89426) reactions. For instance, the L-proline-catalyzed direct aldol reaction of N,N-dibenzylamino aldehydes with ketones such as acetone (B3395972) or cyclopentanone (B42830) yields γ-amino-β-hydroxy ketones with moderate to excellent diastereoselectivities. nih.gov This approach provides a direct route to valuable building blocks containing both amino and hydroxyl functionalities with defined stereochemistry.

Grignard-type reactions and additions of organolithium reagents to N,N-dibenzylamino aldehydes also proceed with high diastereoselectivity. orgsyn.org The stereochemical outcome of these additions is largely dictated by the non-chelation controlled Felkin-Anh model, where the large dibenzylamino group acts as the primary steric director. The enantiomeric purity of the starting amino acid-derived aldehydes is generally maintained throughout these transformations, highlighting the configurational stability of these compounds. orgsyn.org

| Reaction Type | Reactants | Product Type | Diastereoselectivity |

| Proline-catalyzed Aldol | N,N-Dibenzylamino aldehyde, Ketone | γ-Amino-β-hydroxy ketone | Moderate to Excellent nih.gov |

| Grignard Reaction | N,N-Dibenzylamino aldehyde, RMgX | β-Amino alcohol | High |

| Organolithium Addition | N,N-Dibenzylamino aldehyde, RLi | β-Amino alcohol | High |

Mechanistic Investigations of 2 Dibenzylamino Acetaldehyde Reactivity

Elucidation of Reaction Pathways for Stereoselective Transformations

The stereoselective reactions of α-amino aldehydes, including 2-(dibenzylamino)acetaldehyde, are of paramount importance for the synthesis of enantiomerically pure compounds. A comprehensive review highlights the synthesis and diastereoselective reactions of N,N-dibenzylamino aldehydes and related compounds, providing a foundational understanding of their reactivity. nih.govcapes.gov.bracs.org The stereochemical outcome of nucleophilic additions to these aldehydes is often governed by the principles of non-chelation control, as described by the Felkin-Ahn model. acs.org

In the context of Aldol-type condensations, optically pure N,N-dibenzylamino aldehydes react with nucleophiles like the lithium derivative of isobutyronitrile (B166230) to yield products with high diastereoselectivity. tandfonline.comresearchgate.net Similarly, the sequential reduction of α-(N,N-dibenzylamino)benzyl esters with diisobutylaluminium hydride (DIBAL-H) to the corresponding aldehyde, followed by the in situ addition of Grignard reagents, produces anti-β-amino alcohols with excellent stereoselectivity (de > 95%). kuleuven.be This high degree of stereocontrol is attributed to the steric bulk of the N,N-dibenzylamino group, which directs the incoming nucleophile to the opposite face of the carbonyl group.

Furthermore, a one-pot tandem reduction-olefination process starting from N-protected α-amino esters, which generates the corresponding aldehyde in situ, has been shown to produce allylic amines with good Z-diastereoselectivity. beilstein-journals.org This method avoids the isolation of the often-unstable α-amino aldehyde. The stereoselectivity of these transformations is crucial for the synthesis of complex molecules with defined stereochemistry.

The following table summarizes the stereoselective outcomes of reactions involving N,N-dibenzylamino aldehydes with various nucleophiles.

| Starting Material | Nucleophile/Reagent | Major Product Stereochemistry | Diastereomeric Excess (de) | Reference |

| Optically pure N,N-dibenzylaminoaldehydes | Lithium derivative of isobutyronitrile | Aldol-type condensation product | High | tandfonline.comresearchgate.net |

| Optically pure α-(N,N-dibenzylamino)benzyl esters | DIBAL-H, then Grignard reagents | anti-β-amino alcohol | > 95% | kuleuven.be |

| (S)-methyl 2-(dibenzylamino)propanoate | DIBAL-H, then ethyl 2-(triphenylphosphoranylidene)acetate | (E)-allylic amine | High | beilstein-journals.org |

| N,N-Dibenzylamino aldehydes | Dimethylsulfonium methylide | α-amino aziridines | High | acs.org |

Role of Iminium Ions in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reaction of this compound, a secondary amine derivative, with electrophiles or under acidic conditions can lead to the formation of a highly reactive iminium ion intermediate. libretexts.org These iminium ions are potent electrophiles and play a pivotal role in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net

A notable example is the one-pot, three-component reaction between an aromatic aldehyde, dibenzylamine (B1670424), and an alkyl isocyanide, catalyzed by silica (B1680970) gel. benthamdirect.com This reaction proceeds through an iminium ion intermediate, formed from the condensation of the aldehyde and dibenzylamine, which is then attacked by the isocyanide nucleophile to generate sterically congested 2-(dibenzylamino)-2-aryl acetamide (B32628) derivatives. benthamdirect.com A plausible mechanism involves the formation of the iminium ion, which then reacts with the isocyanide to form a new intermediate that rearranges to the final product. tubitak.gov.tr The use of silica nanoparticles has also been shown to efficiently catalyze the reaction between 2-oxo-2-phenylacetaldehyde, a secondary amine, and an isocyanide to produce ketoamide derivatives via an iminium ion intermediate. tubitak.gov.tr

The generation of iminium ions from tertiary amines can also be achieved through oxidation. researchgate.net These intermediates can then be trapped by a range of nucleophiles. nih.gov In some cases, the iminium ion intermediate in cross-dehydrogenative coupling (CDC) reactions has been successfully isolated and characterized. uhmreactiondynamics.org The ability to generate and control the reactivity of iminium ions derived from this compound and related structures opens up avenues for the synthesis of a wide array of nitrogen-containing heterocyclic compounds and other complex amine derivatives. nih.govsu.ac.thnih.gov

The table below illustrates examples of reactions proceeding through iminium ion intermediates derived from secondary amines and aldehydes.

| Aldehyde/Ketone | Amine | Nucleophile/Reagent | Product Type | Catalyst/Conditions | Reference |

| Aromatic aldehyde | Dibenzylamine | Alkyl isocyanide | 2-(Dibenzylamino)-2-aryl acetamide derivatives | Silica gel | benthamdirect.com |

| 2-Oxo-2-phenylacetaldehyde | Secondary amine | Alkyl isocyanide | Ketoamide derivatives | Silica nanoparticles | tubitak.gov.tr |

| Aldehyde | Secondary amine | - | Enamine | Acid-catalyzed | libretexts.org |

Understanding Transition States in Key Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is ultimately determined by the relative energies of the transition states leading to different stereoisomers. Computational studies and mechanistic experiments on related systems provide valuable insights into these transition states.

For aldol (B89426) reactions of α-(N,N-dibenzylamino) ethyl ketones, the observed high diastereoselectivity for the syn-adduct is rationalized by invoking an open transition state model. researchgate.netresearchgate.net In contrast, boron-mediated aldol reactions of similar ethyl ketones exhibit π-facial selectivity that can be explained by chair-like transition state models, where both electronic and steric factors play a crucial role. researchgate.net The geometry of the enolate (E or Z) and the nature of the substituents on the boron atom significantly influence which transition state is favored. researchgate.net

In the stereoselective addition of nucleophiles to N,N-dibenzylamino aldimines, the approach of the nucleophile is predicted to occur from the re face of the imine via a Felkin-Ahn type transition state, leading to the formation of α-amino aziridines with high stereoselectivity. acs.org The bulky N,N-dibenzylamino group plays a critical role in shielding one face of the molecule, thereby directing the incoming nucleophile.

While direct computational studies on the transition states of reactions involving this compound are not extensively reported, the principles derived from these related systems are applicable. The interplay of steric hindrance from the dibenzyl groups and electronic effects dictates the preferred geometry of the transition state, thus controlling the stereoselectivity of the reaction. The development of accurate transition state models is crucial for predicting and rationalizing the stereochemical outcomes of these important transformations. researchgate.netrsc.org

The following table summarizes different transition state models proposed for reactions of related α-amino carbonyl compounds.

| Reaction Type | Substrate | Proposed Transition State Model | Key Factors Influencing Stereoselectivity | Reference |

| Aldol Reaction | α-(N,N-Dibenzylamino) ethyl ketones | Open Transition State | Steric interactions | researchgate.netresearchgate.net |

| Boron-Mediated Aldol | Ethyl α-(N,N)-dibenzylamino ketones | Chair-like (TS-A, TS-B) | Enolate geometry (E/Z), electronic and steric effects of boron substituents | researchgate.net |

| Methylene (B1212753) Transfer | N,N-Dibenzylamino aldimines | Felkin-Ahn Transition State | Steric hindrance from the N,N-dibenzylamino group | acs.org |

Related Mechanistic Studies on Aldehyde Reactivity (e.g., Oxidative Carbonylation, Photodissociation)

The aldehyde functional group in this compound can undergo a variety of other mechanistically interesting reactions, such as oxidative carbonylation and photodissociation.

Oxidative Carbonylation: The palladium-catalyzed oxidative carbonylation of α-amino amides provides a route to hydantoins under mild conditions. acs.org This reaction is significant as it circumvents the more common formation of symmetrical ureas. Mechanistic proposals suggest the initial coordination of the palladium catalyst to the amino group, followed by CO insertion. The resulting intermediate can then undergo cyclization to form the hydantoin (B18101) product. acs.org In a related process, the direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols yields 2-oxazolidinones with high efficiency. acs.org Oxidative amidation of aldehydes can also proceed via the in situ generation of reactive nitrile imine intermediates. nih.gov

Photodissociation: The photodissociation of aldehydes is a fundamental process that has been studied extensively. osti.govnih.gov Upon photoexcitation, aldehydes can undergo several dissociation pathways. beilstein-journals.org For larger aliphatic aldehydes, the "roaming" mechanism, where a partially dissociated radical orbits or "roams" before abstracting a hydrogen atom, has been identified as an increasingly important pathway. acs.org Studies on the photodissociation of propionaldehyde (B47417) at 248 nm have shown that the roaming pathway can be significantly faster than pathways involving a tight transition state. acs.org The photodissociation dynamics of functionalized aldehydes, including those with amino groups, are influenced by the nature of the substituents, which can affect the distribution of energy in the products and the preferred dissociation channels. uhmreactiondynamics.orgosti.gov While specific photodissociation studies on this compound are not detailed, the general principles derived from related aldehydes provide a framework for understanding its potential photochemical behavior.

The table below provides an overview of related mechanistic studies on aldehyde reactivity.

| Reaction Type | Substrate Type | Key Mechanistic Feature | Catalyst/Conditions | Reference |

| Oxidative Carbonylation | α-Amino amides | Formation of hydantoins, avoiding urea (B33335) formation, via a proposed palladacycle intermediate. | PdI₂/KI | acs.org |

| Oxidative Carbonylation | 2-Amino-1-alkanols | Direct synthesis of 2-oxazolidinones. | PdI₂/KI, CO/O₂/air | acs.org |

| Oxidative Amidation | Aldehydes | In situ generation of nitrile imine intermediates. | - | nih.gov |

| Photodissociation | Propionaldehyde | Importance of the "roaming" mechanism. | 248 nm photolysis | acs.org |

| Photodissociation | Aliphatic aldehydes | Norrish Type I cleavage (C-C bond rupture). | UV photolysis | nih.gov |

| Photodissociation | Functionalized propyl derivatives | Influence of functional groups on dissociation pathways. | 157 nm photolysis | uhmreactiondynamics.orgosti.gov |

Theoretical and Computational Studies on 2 Dibenzylamino Acetaldehyde

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions. It provides a balance between accuracy and computational cost, making it suitable for analyzing complex reaction pathways, transition states, and intermediates. For molecules like 2-(dibenzylamino)acetaldehyde, DFT calculations are instrumental in understanding their reactivity in various chemical transformations.

Research on related α-amino aldehydes demonstrates the power of DFT in elucidating reaction outcomes. For instance, in N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions involving N-protected α-amino aldehydes, DFT calculations have been used to uncover the origins of stereoselectivity. nsf.gov These studies compute the free energies of transition states and products to determine whether a reaction is under kinetic or thermodynamic control. It was found that for certain N-Bn-N-Boc-α-amino aldehydes, the formation of the syn product is kinetically favored, even if the anti product is thermodynamically more stable. nsf.gov This switch in selectivity compared to other α-amino aldehydes was attributed to the presence or absence of intramolecular hydrogen bonds and specific steric interactions in the transition state. nsf.gov

Similarly, DFT studies on the reductive amination of aldehydes shed light on the selectivity of reducing agents. nih.gov Calculations can map out the entire reaction pathway, from the initial formation of a hemiaminal or imine to the final reduction step. nih.govjournaleras.com By comparing the activation energies for the reduction of the intermediate imine versus the starting aldehyde, DFT can quantitatively explain why the reaction proceeds selectively to form the amine product. nih.gov These computational models consider the roles of catalysts, solvents, and the nature of the reactants to provide a comprehensive mechanistic picture. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Energy Data for a Model α-Amino Aldehyde Reaction

| Species | Relative Free Energy (kcal/mol) - Pathway A | Relative Free Energy (kcal/mol) - Pathway B |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +21.7 | +20.8 |

| Intermediate | -5.2 | -4.5 |

| Transition State 2 (TS2) | +15.3 | +16.1 |

| Product | -10.4 (anti-Product) | -9.8 (syn-Product) |

| Note: This table presents hypothetical data based on findings for related α-amino aldehyde reactions to illustrate how DFT is used to compare competing reaction pathways (e.g., leading to syn vs. anti products). Data adapted from similar systems described in the literature. nsf.gov |

Conformational Analysis of this compound and Related Alpha-Amino Aldehydes

The three-dimensional shape, or conformation, of a molecule is critical to its stability and reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds and determining their relative energies. libretexts.org For a flexible molecule like this compound, which possesses several rotatable bonds and bulky substituents, understanding its preferred conformations is key to predicting its behavior.

The presence of two bulky benzyl (B1604629) groups on the nitrogen atom introduces significant steric hindrance, which heavily influences the molecule's conformational landscape. Rotations around the C-N and C-C bonds will be restricted. The most stable conformations will be those that minimize steric strain by positioning the large benzyl groups and the aldehyde group as far apart as possible. libretexts.org The primary conformations considered are staggered, where substituents on adjacent atoms are spread out, and eclipsed, where they are aligned. Staggered conformations are generally more stable. libretexts.orgresearchgate.net

Theoretical studies on related complex molecules, such as phenylalanine-derived imidazolidinones, have combined X-ray crystallography with quantum-chemical calculations to perform detailed conformational analyses. ethz.ch These studies reveal that even small energy differences (less than 2 kcal/mol) can exist between multiple stable staggered conformations. ethz.ch This suggests that at room temperature, the molecule may exist as a dynamic mixture of several conformers. For this compound, computational modeling can predict the geometries and relative stabilities of these different conformers, providing insight into which shapes are most likely to participate in chemical reactions. The instability of some N,N-dibenzyl derivatives is often linked to racemization, a process that can be influenced by the molecule's accessible conformations. nih.gov

Table 2: Key Conformations and Influencing Factors for Alpha-Amino Aldehydes

| Conformation Type | Description | Key Influencing Factor for Stability |

| Anti (Staggered) | The largest groups on adjacent carbons are 180° apart. | Generally the most stable due to minimized steric strain. libretexts.org |

| Gauche (Staggered) | The largest groups on adjacent carbons are 60° apart. | Less stable than anti due to steric repulsion between adjacent large groups. libretexts.org |

| Eclipsed | Substituents on adjacent carbons are aligned, with 0° dihedral angle. | Generally the least stable conformation due to maximal steric and torsional strain. |

| Felkin-Anh Model | A model used to predict the stereochemistry of nucleophilic attack on chiral aldehydes, based on the most stable ground-state conformation. | Steric and electronic effects of substituents adjacent to the carbonyl group. |

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to predict and interpret a molecule's reactivity. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to the distribution of charge. uni-muenchen.de This map helps identify electron-rich and electron-poor regions, which are crucial for understanding interactions with electrophiles and nucleophiles. nih.gov

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red or orange. researchgate.net These areas are electron-rich, often due to the presence of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, which are attractive to nucleophiles, are colored blue. researchgate.net Green and yellow areas represent intermediate or neutral potential. physchemres.org

For this compound, an MEP analysis would predict the following:

Electrophilic Reactivity: The most negative potential (red region) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom the primary site for protonation or coordination to Lewis acids. uni-muenchen.denih.gov

Nucleophilic Reactivity: The most positive potential (blue region) would likely be found on the aldehyde hydrogen atom and the hydrogens of the benzyl groups. The carbonyl carbon, while bonded to the electronegative oxygen, would also exhibit a degree of positive potential, making it the site for nucleophilic attack (e.g., by organometallic reagents or enolates).

MEP analysis thus provides a clear, predictive model of the molecule's reactive sites, complementing the mechanistic insights gained from DFT calculations. researchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Surface

| MEP Color | Potential Value | Charge Distribution | Predicted Reactivity | Likely Site in this compound |

| Red | Most Negative | Electron-Rich | Site for Electrophilic Attack | Carbonyl Oxygen |

| Orange/Yellow | Intermediate Negative | Moderately Electron-Rich | Weakly Electrophilic Site | Aromatic rings of benzyl groups |

| Green | Neutral | Neutral | Low Reactivity | Alkyl portions of the molecule |

| Blue | Most Positive | Electron-Poor | Site for Nucleophilic Attack | Carbonyl Carbon, Aldehyde Hydrogen |

| This table provides a generalized interpretation of MEP analysis as it would apply to the target compound based on established principles. nih.govresearchgate.netphyschemres.org |

Derivatives and Analogues with the Dibenzylamino Acetaldehyde Moiety

Alpha-Amino Aldehyde Derivatives with Varied Side Chains

The core structure of 2-(dibenzylamino)acetaldehyde can be readily modified to introduce a variety of side chains at the alpha-position, leading to a class of α-amino aldehyde derivatives. A primary method for achieving this diversification is through the reaction of this compound with organometallic reagents. libretexts.orglibretexts.org These reagents, acting as carbanion sources, attack the electrophilic carbon of the aldehyde group. libretexts.org Subsequent workup yields secondary alcohols, which can then be oxidized to the corresponding α-substituted α-(dibenzylamino)aldehydes.

The choice of the organometallic reagent dictates the nature of the newly introduced side chain. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly employed to introduce alkyl or aryl groups. libretexts.org The reaction proceeds via a nucleophilic addition mechanism, where the organometallic compound adds across the carbon-oxygen double bond of the aldehyde. libretexts.org

Furthermore, the stereochemical outcome of these addition reactions can often be controlled. While additions to simple N,N-disubstituted α-amino aldehydes can sometimes proceed with low diastereoselectivity, the bulky dibenzylamino group can influence the direction of nucleophilic attack, favoring the formation of one diastereomer over the other, often following the Felkin-Anh model. researchgate.net However, under certain conditions, chelation control can occur, leading to the syn-amino alcohol product with high selectivity. scholaris.ca

Dibenzylamino Acid Derivatives as Synthetic Precursors

The oxidation of this compound and its derivatives provides a direct route to dibenzylamino acid derivatives. These compounds are valuable synthetic precursors for a variety of more complex molecules, including non-natural amino acids and peptides.

The aldehyde functionality is readily oxidized to a carboxylic acid using various oxidizing agents. github.ioiitk.ac.in Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid derivatives. iitk.ac.in The resulting N,N-dibenzylamino acid can then be used in peptide synthesis or other transformations where a protected amino acid is required.

An example of the utility of these precursors is the synthesis of (S)-benzyl 5-amino-2-(dibenzylamino)-5-oxopentanoate, which serves as a key intermediate. bldpharm.com Furthermore, the electrochemical oxidation of dihydroxybenzoic acids in the presence of dibenzylamine (B1670424) leads to the formation of (dibenzylamino)dioxocyclohexadienecarboxylic acids. researchgate.net The dibenzyl groups can often be removed through catalytic hydrogenation, yielding the free amino acid. This strategy has been employed in the synthesis of β-hydroxy α-amino acid derivatives. rsc.org

Functionalized Analogues, e.g., (2R,3S)-2-(Dibenzylamino)-3,4-epoxybutanal

The dibenzylamino acetaldehyde (B116499) moiety can be incorporated into more complex, functionalized analogues. A notable example is (2R,3S)-2-(Dibenzylamino)-3,4-epoxybutanal. This molecule contains both an aldehyde and an epoxide, two highly reactive functional groups, making it a valuable intermediate for stereoselective synthesis.

The synthesis of such molecules often involves a multi-step sequence starting from a chiral precursor. For instance, the enantioselective synthesis of related aminooxetanes has been achieved from cis-4-benzyloxy-2,3-epoxybutanol through a series of steps including tosylation, dibenzylamination, and rearrangement. researchgate.net The presence of the chiral dibenzylamino group can direct the stereochemical outcome of subsequent reactions.

The epoxide ring in these analogues is susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of further functionality. The aldehyde can undergo standard transformations such as oxidation, reduction, or olefination. This dual reactivity allows for the construction of complex molecular architectures with a high degree of stereocontrol.

Extended Carbon Chain Analogues, e.g., 2-(Dibenzylamino)-5-oxopentanoic Acid Benzyl (B1604629) Ester

Analogues of this compound with extended carbon chains and additional functional groups have been synthesized and utilized as versatile intermediates. A key example is 2-(dibenzylamino)-5-oxopentanoic acid benzyl ester. researchgate.netresearchgate.netmolaid.com

This compound can be prepared from L-glutamic acid through a three-step sequence involving complete benzylation, selective reduction of the γ-ester to an alcohol, and subsequent Swern oxidation to the aldehyde. researchgate.net This process effectively extends the carbon chain and introduces an aldehyde functionality at the 5-position while retaining the protected amino acid core.

Such extended analogues are valuable in the synthesis of non-natural amino acids and other complex target molecules. researchgate.net The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, while the ester and protected amine functionalities allow for further modifications and peptide coupling reactions.

Structural Analogues in Ligand Design, e.g., Pinane-Based Chiral Ligands

The structural motif of a chiral amino alcohol, which can be derived from this compound derivatives, is a key feature in the design of chiral ligands for asymmetric catalysis. Pinane-based chiral ligands, for example, have been synthesized and successfully applied in enantioselective reactions. mdpi.comresearchgate.netdntb.gov.ua

These ligands are often prepared from naturally occurring monoterpenes like (−)-β-pinene. mdpi.comresearchgate.net The synthesis can involve the stereoselective epoxidation of a pinene-derived allylic alcohol, followed by ring-opening with an amine to afford an aminodiol. mdpi.com These aminodiols can then be used as chiral catalysts.

In the context of dibenzylamino acetaldehyde analogues, the core structure of a chiral amino alcohol or diamine can be incorporated into a rigid bicyclic framework like pinane. This pre-organization of the coordinating atoms can lead to higher enantioselectivities in metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes. mdpi.comresearchgate.net

2-(Dibenzylamino)-2-aryl Acetamide (B32628) Derivatives from Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, provide an efficient pathway to complex molecules from simple starting materials in a single step. baranlab.orgmdpi.com this compound and its derivatives can serve as the aldehyde component in these reactions to generate 2-(dibenzylamino)-2-aryl acetamide derivatives.

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. mdpi.com When this compound is used, the resulting product incorporates the dibenzylamino moiety at the α-position. Similarly, the Passerini three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. organic-chemistry.org

A specific example involves the silica (B1680970) nanoparticle-catalyzed one-pot synthesis of 2-(dibenzylamino)-2-aryl acetamide derivatives from phthalaldehyde isomers, isocyanides, and dibenzylamine. This approach highlights the utility of the dibenzylamino acetaldehyde structural unit in the rapid generation of molecular diversity through MCRs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.